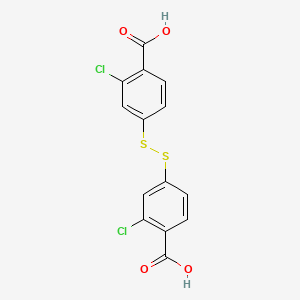
3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a chloro and cyano group on the phenyl ring, and a propoxyethoxy group attached to the benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate typically involves a multi-step process. One common method includes the esterification of 3-chloro-4-cyanophenol with 4-(2-propoxyethoxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or cyano groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-cyanophenylboronic acid
- 4-(2-Propoxyethoxy)benzoic acid
- 3-Chloro-4-cyanophenyl 4-(2-methoxyethoxy)benzoate
Comparison
Compared to similar compounds, 3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate is unique due to the presence of both chloro and cyano groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The propoxyethoxy group also imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
84126-99-8 |
|---|---|
Molecular Formula |
C19H18ClNO4 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(3-chloro-4-cyanophenyl) 4-(2-propoxyethoxy)benzoate |
InChI |
InChI=1S/C19H18ClNO4/c1-2-9-23-10-11-24-16-6-3-14(4-7-16)19(22)25-17-8-5-15(13-21)18(20)12-17/h3-8,12H,2,9-11H2,1H3 |
InChI Key |
PTBLTGURBPSNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
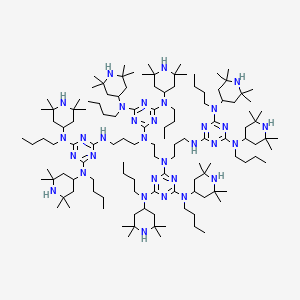
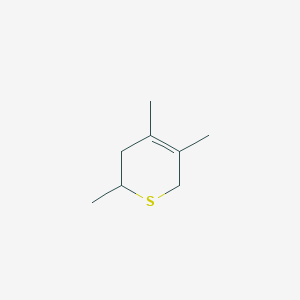

![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

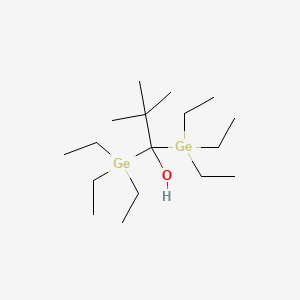
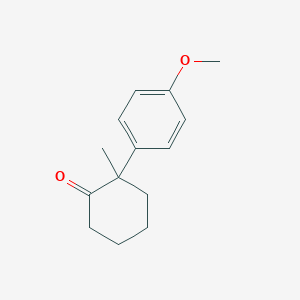
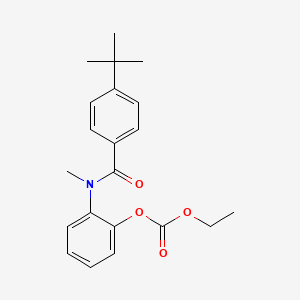

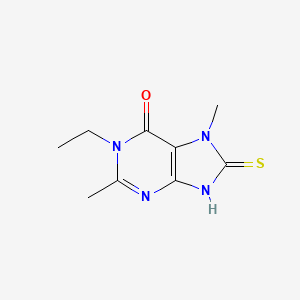
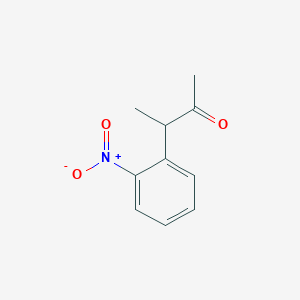
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
